
1(6H)-Pyridazinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(6H)-Pyridazinecarboxylic acid methyl ester is an organic compound belonging to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazinecarboxylic acid methyl ester typically involves the esterification of pyridazinecarboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1(6H)-Pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield pyridazinecarboxylic acid and methanol. This reaction can be catalyzed by either acids or bases.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst. For example, hydrochloric acid or sodium hydroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Pyridazinecarboxylic acid and methanol.
Reduction: Pyridazinecarboxylic alcohol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1(6H)-Pyridazinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(6H)-Pyridazinecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinecarboxylic acid: The parent compound, which lacks the ester group.
Pyridazinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Pyridazinecarboxylic acid propyl ester: Contains a propyl ester group.
Uniqueness
1(6H)-Pyridazinecarboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
55306-94-0 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
methyl 3H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)8-5-3-2-4-7-8/h2-4H,5H2,1H3 |
Clé InChI |
BPUMCLWQANDPRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



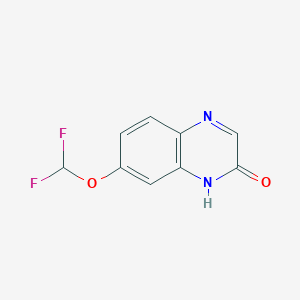
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate](/img/structure/B13111034.png)
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
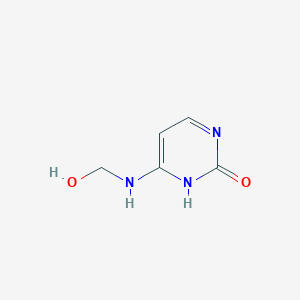
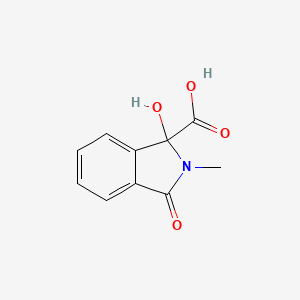

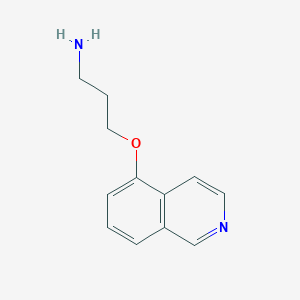
![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)
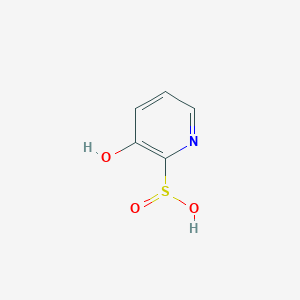


![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)

